4-(2-Furfuryl)-3-thiosemicarbazide
Overview
Description
4-(2-Furfuryl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a furan ring attached to a thiosemicarbazide moiety
Mechanism of Action
Target of Action
Furan derivatives are known for their reactivity and have been identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Mode of Action
Furan derivatives, in general, are known for their reactivity, which can lead to various interactions with their targets .
Biochemical Pathways
Furan derivatives are known to undergo various transformations, including oxidation and reduction . These transformations can potentially affect various biochemical pathways.
Pharmacokinetics
Furan derivatives are known to undergo various transformations, which can potentially impact their bioavailability .
Result of Action
Furan derivatives are known for their reactivity, which can lead to various interactions and effects at the molecular and cellular level .
Action Environment
The reactivity of furan derivatives can potentially be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
4-(2-Furfuryl)-3-thiosemicarbazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative and reductive processes, such as laccase . These interactions are crucial for the compound’s ability to participate in biochemical transformations, making it a valuable tool in biocatalysis and other biochemical applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be used in therapeutic applications and cellular engineering.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is crucial for optimizing its use in research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications and research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within cells . These interactions are important for understanding how this compound exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furfuryl)-3-thiosemicarbazide typically involves the reaction of furfural with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.
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Step 1: Formation of Schiff Base
Reactants: Furfural and thiosemicarbazide
Solvent: Ethanol or methanol
Conditions: Room temperature, stirring for several hours
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Step 2: Cyclization
Conditions: Continued stirring at room temperature or slightly elevated temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furfuryl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thioethers or thiols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: Contains a furan ring and an amine group, used in the synthesis of pharmaceuticals and agrochemicals.
Thiosemicarbazide: Lacks the furan ring but shares the thiosemicarbazide moiety, known for its antimicrobial properties.
Furfural: A precursor in the synthesis of 4-(2-Furfuryl)-3-thiosemicarbazide, used in the production of resins and as a solvent.
Uniqueness
This compound is unique due to the combination of the furan ring and thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-amino-3-(furan-2-ylmethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUNUQYDORCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352315 | |
Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
96860-19-4 | |
Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96860-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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